![molecular formula C15H25ClN2O B12387580 Chlorowodorek lupaniny [Polish] CAS No. 1025-39-4](/img/structure/B12387580.png)
Chlorowodorek lupaniny [Polish]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorowodorek lupaniny, known in English as lupanine hydrochloride, is a quinolizidine alkaloid derived from plants of the genus Lupinus
準備方法
Synthetic Routes and Reaction Conditions
Lupanine hydrochloride can be synthesized through several methods. One common approach involves the extraction of lupanine from lupin seeds, followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification steps like crystallization or chromatography.
Industrial Production Methods
Industrial production of lupanine hydrochloride often involves large-scale extraction from lupin seeds. The seeds are first debittered to remove unwanted alkaloids, and then lupanine is isolated using solvent extraction techniques. The isolated lupanine is then converted to its hydrochloride form through a reaction with hydrochloric acid.
化学反応の分析
Types of Reactions
Lupanine hydrochloride undergoes various chemical reactions, including:
Oxidation: Lupanine can be oxidized to produce lupanine N-oxide.
Reduction: Reduction of lupanine can yield dihydrolupanine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the quinolizidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Lupanine N-oxide
Reduction: Dihydrolupanine
Substitution: Various N-substituted lupanine derivatives
科学的研究の応用
Lupanine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other quinolizidine alkaloids.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of biopesticides and other agricultural products.
作用機序
The mechanism of action of lupanine hydrochloride involves its interaction with various molecular targets. It is known to modulate neurotransmitter release and receptor activity, which contributes to its analgesic and anti-inflammatory effects. Additionally, lupanine hydrochloride can inhibit certain enzymes, further influencing its biological activity.
類似化合物との比較
Lupanine hydrochloride is part of a larger family of quinolizidine alkaloids. Similar compounds include:
Sparteine: Another quinolizidine alkaloid with similar biological activities.
Lupinine: A related compound with distinct pharmacological properties.
Cytisine: Known for its use in smoking cessation therapies.
Lupanine hydrochloride is unique due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1025-39-4 |
|---|---|
分子式 |
C15H25ClN2O |
分子量 |
284.82 g/mol |
IUPAC名 |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h11-14H,1-10H2;1H/t11-,12-,13-,14+;/m0./s1 |
InChIキー |
BQPGCISNGAWUMO-YXCQRQMQSA-N |
異性体SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.Cl |
正規SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



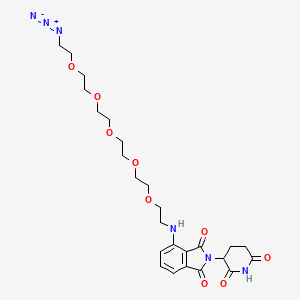
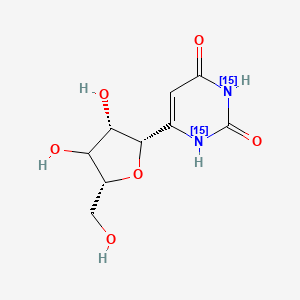
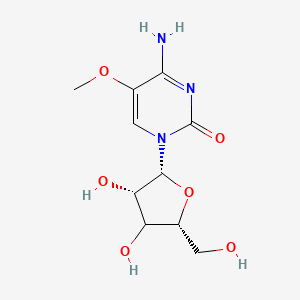

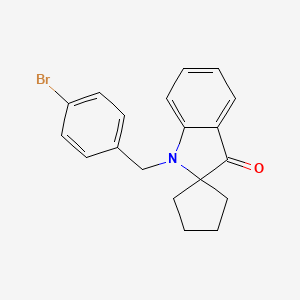
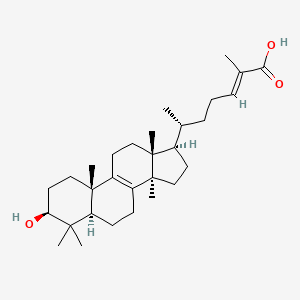

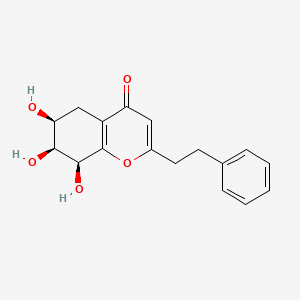
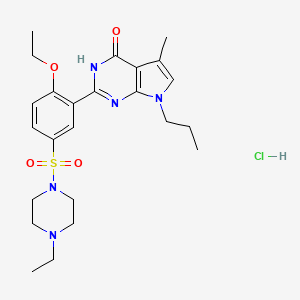


![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)

